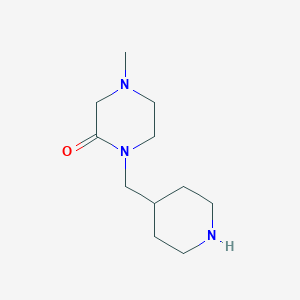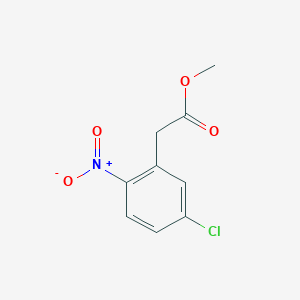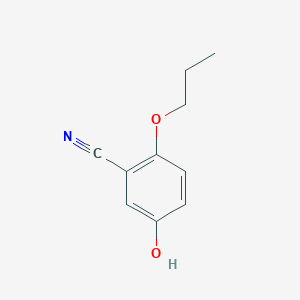![molecular formula C14H19N2NaO3S B8440127 Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate](/img/structure/B8440127.png)
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate is a heterocyclic compound that belongs to the thieno[3,2-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate typically involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[3,2-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the thieno[3,2-b]pyridine core.
Aplicaciones Científicas De Investigación
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its pharmacological properties are explored for developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: It is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern.
Pyrido[3,2-b]thieno[3,2-d]pyrimidines: These are more complex heterocycles with additional fused rings.
Uniqueness
Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxypropylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H19N2NaO3S |
|---|---|
Peso molecular |
318.37 g/mol |
Nombre IUPAC |
sodium;5-(3,3-diethoxypropylamino)thieno[3,2-b]pyridin-7-olate |
InChI |
InChI=1S/C14H20N2O3S.Na/c1-3-18-13(19-4-2)5-7-15-12-9-11(17)14-10(16-12)6-8-20-14;/h6,8-9,13H,3-5,7H2,1-2H3,(H2,15,16,17);/q;+1/p-1 |
Clave InChI |
XNYNDYVNBAGGOG-UHFFFAOYSA-M |
SMILES canónico |
CCOC(CCNC1=NC2=C(C(=C1)[O-])SC=C2)OCC.[Na+] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














